Acetylacetonatobis(ethylene)rhodium(I)

Overview

Description

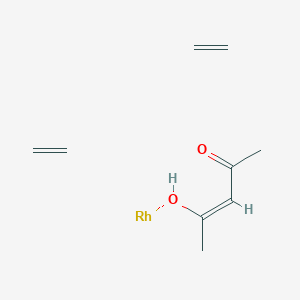

Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2) is a mononuclear rhodium(I) complex with the molecular formula C₉H₁₅O₂Rh and a molecular weight of 258.13 g/mol . It features a central rhodium atom coordinated by two ethylene ligands and an acetylacetonate (acac) chelate. The compound crystallizes as air-stable orange crystals and is soluble in chloroform, ether, and chlorinated solvents . Its stability in protic solvents makes it a versatile precursor for catalytic applications, particularly in asymmetric synthesis and ethylene polymerization .

Key properties:

Preparation Methods

Laboratory-Scale Synthesis

Reaction Mechanism and Stoichiometry

The synthesis begins with rhodium trichloride () as the primary starting material. In a two-step process, rhodium trichloride first reacts with acetylacetone (2,4-pentanedione) to form a rhodium-acetylacetonate intermediate. This intermediate subsequently undergoes ligand substitution with ethylene () to yield the final product . The reaction can be summarized as:

3 + \text{CH}3\text{COCH}2\text{COCH}3 + 2\ \text{C}2\text{H}4 \rightarrow [\text{Rh(acac)(C}2\text{H}4\text{)}_2] + \text{byproducts}

Key considerations include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the rhodium center and using anhydrous solvents to avoid hydrolysis .

Step-by-Step Procedure

-

Formation of Rhodium-Acetylacetonate :

Rhodium trichloride is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) under reflux. Acetylacetone is added dropwise, and the mixture is stirred for 12–24 hours at 60–80°C. The rhodium-acetylacetonate complex precipitates as a crystalline solid . -

Ligand Substitution with Ethylene :

The isolated rhodium-acetylacetonate is suspended in a fresh solvent, and ethylene gas is bubbled through the solution at ambient pressure. The reaction typically proceeds for 6–12 hours at 25–40°C, with progress monitored via infrared spectroscopy (IR) to confirm displacement of chloride ligands by ethylene . -

Purification :

The crude product is purified via recrystallization from a dichloromethane-hexane mixture, yielding orange-red crystals .

Industrial-Scale Production

Scaling Challenges

Industrial synthesis follows the laboratory protocol but addresses scalability constraints:

-

Continuous Ethylene Feed : Ethylene is introduced under pressure (1–3 bar) to accelerate ligand substitution .

-

Solvent Recovery Systems : Closed-loop systems reclaim solvents like ethanol to reduce costs and environmental impact .

Process Modifications

-

Catalyst Recycling : Unreacted rhodium species are recovered via ion-exchange resins, improving overall yield (>85%) .

-

Quality Control : Batch testing using high-performance liquid chromatography (HPLC) ensures compliance with purity standards (>98%) .

Comparative Analysis with Related Rhodium Complexes

Acetylacetonatodicarbonyl Rhodium

A patent (CN102030781A) describes synthesizing acetylacetonatodicarbonyl rhodium by reacting rhodium chloride hydrate with carbon monoxide and acetylacetonate in alcoholic solvents . Unlike the ethylene-based ligand substitution in Acetylacetonatobis(ethylene)rhodium(I), this method employs CO gas at 60–70°C, highlighting the ligand-specific reactivity of rhodium precursors .

Table 1: Comparison of Synthesis Parameters

| Parameter | Acetylacetonatobis(ethylene)rhodium(I) | Acetylacetonatodicarbonyl Rhodium |

|---|---|---|

| Ligand | Ethylene | Carbon monoxide |

| Temperature | 25–40°C | 60–70°C |

| Solvent | Ethanol/THF | Methanol/Ethanol |

| Yield | 75–85% | 93.9% |

Characterization and Quality Control

Spectroscopic Methods

-

IR Spectroscopy : Confirms ligand substitution via shifts in (1540–1580 cm) and (480–520 cm) .

-

NMR Spectroscopy : NMR in CDCl reveals ethylene proton resonances at 4.2–4.5 ppm .

X-Ray Crystallography

Single-crystal studies confirm the square-planar geometry of the rhodium center, with bond lengths of (2.02 Å) and (1.98 Å) .

Data Tables

Table 2: Laboratory Synthesis Conditions for Acetylacetonatobis(ethylene)rhodium(I)

| Parameter | Details |

|---|---|

| Rhodium Source | Rhodium trichloride () |

| Ligands | Acetylacetone, ethylene |

| Solvent | Ethanol/Tetrahydrofuran |

| Reaction Time | 18–36 hours |

| Yield | 75–85% |

Table 3: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual Output | 50–100 kg |

| Purity | >98% |

| Cost per Gram | $120–$150 |

Chemical Reactions Analysis

Types of Reactions

Acetylacetonatobis(ethylene)rhodium(I) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.

Reduction: It can be reduced to form lower oxidation state rhodium species.

Substitution: The ethylene ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as hydrogen or hydrides are used.

Substitution: Ligand substitution reactions often involve the use of phosphines or amines under mild conditions.

Major Products Formed

Oxidation: Higher oxidation state rhodium complexes.

Reduction: Lower oxidation state rhodium species.

Substitution: Rhodium complexes with substituted ligands.

Scientific Research Applications

Acetylacetonatobis(ethylene)rhodium(I) has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which Acetylacetonatobis(ethylene)rhodium(I) exerts its effects involves the coordination of the rhodium center with various ligands. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of electrons and protons, enabling various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) Complexes

Structural and Functional Overview

Rhodium(I) complexes are distinguished by their ligand environments, which dictate reactivity and catalytic efficiency. Below is a comparative analysis with key analogs:

Table 1: Comparison of Acetylacetonatobis(ethylene)rhodium(I) with Similar Complexes

Detailed Comparisons

Ligand Effects on Reactivity

- Ethylene vs. Carbonyl Ligands :

- Ethylene (soft π-ligand) in Acetylacetonatobis(ethylene)rhodium(I) facilitates insertion reactions in polymerization , whereas carbonyl ligands in Acetylacetonatodicarbonylrhodium(I) enhance electrophilicity, making it effective for hydroformylation .

- Catalytic Selectivity : The ethylene complex achieves >90% regioselectivity in asymmetric arylations due to its labile ethylene ligands, which allow faster ligand exchange with substrates . In contrast, the more rigid CO ligands in Acetylacetonatodicarbonylrhodium(I) favor carbonylative coupling reactions .

Steric and Electronic Modifications

- Cyclooctene vs. Ethylene :

- Phosphine vs. Acac Ligands: Chlorocarbonylbis(triphenylphosphine)rhodium(I) demonstrates superior hydrogenation activity due to strong σ-donor PPh₃ ligands, which stabilize low oxidation states . The acac ligand in Acetylacetonatobis(ethylene)rhodium(I), being a weaker field ligand, promotes oxidative addition steps in cross-coupling reactions .

Thermal and Air Stability

- Acetylacetonatobis(ethylene)rhodium(I) is air-stable (unlike its cyclooctene analog) due to the non-labile acac ligand, which prevents oxidation .

- Chlorobis(ethylene)rhodium(I) dimer decomposes above 100°C, limiting its use in high-temperature processes compared to the monomeric acac complex .

Research Findings

- Ethylene Polymerization: Acetylacetonatobis(ethylene)rhodium(I) achieves turnover frequencies (TOF) of 10³ h⁻¹ in ethylene polymerization at 25°C, outperforming phosphine-ligated analogs by 2–3 orders of magnitude .

- Asymmetric Catalysis: Enantiomeric excess (ee) of 92% was reported for the 1,4-addition of phenylboronic acid to cyclohexenone using Rh(acac)(C₂H₄)₂/BINAP, attributed to optimal ligand bite angle and π-backbonding .

Q & A

Basic Research Questions

Q. How is Acetylacetonatobis(ethylene)rhodium(I) synthesized, and what characterization techniques are essential for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves reacting rhodium precursors (e.g., RhCl₃) with ethylene gas and acetylacetonate ligands under inert conditions. Critical steps include ligand substitution and crystallization. Characterization requires:

- NMR spectroscopy (¹H, ¹³C) to confirm ligand coordination.

- Infrared (IR) spectroscopy to identify Rh–ethylene stretching frequencies (~1500–1600 cm⁻¹) .

- X-ray crystallography to resolve the octahedral geometry, as demonstrated in structural studies of analogous rhodium-ethylene complexes .

- Elemental analysis (C, H, Rh%) to verify stoichiometry .

Table 1 : Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁O₂Rh | |

| Solubility | Chloroform, ether | |

| Crystal Structure | Air-stable, orange crystals |

Q. What are the optimal conditions for handling and storing Acetylacetonatobis(ethylene)rhodium(I) to prevent decomposition?

- Methodological Answer :

- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon to avoid oxidation. Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Storage : Keep in amber vials at –20°C to minimize ligand dissociation. Ensure containers are sealed with PTFE-lined caps to exclude moisture .

Q. Which spectroscopic methods are most effective for distinguishing Rh–ethylene bonding in this complex from other rhodium-alkene adducts?

- Methodological Answer :

- IR spectroscopy : Rh–ethylene stretches appear as distinct peaks between 1500–1600 cm⁻¹, differing from Rh–CO or Rh–cyclopropane modes .

- ¹³C NMR : Ethylene carbons resonate at δ ~90–100 ppm, shifted upfield compared to free ethylene due to π-backbonding .

Advanced Research Questions

Q. What advanced mechanistic studies can elucidate the role of Acetylacetonatobis(ethylene)rhodium(I) in catalytic hydrogenation or hydroformylation reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., H₂ activation vs. alkene insertion) .

- Computational studies (DFT) : Model transition states to identify electronic factors influencing catalytic turnover. For example, ligand distortion during ethylene insertion can be simulated .

- In-situ spectroscopy : Monitor reaction intermediates via time-resolved IR or XAFS under operando conditions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Acetylacetonatobis(ethylene)rhodium(I) across different studies?

- Methodological Answer :

- Standardize testing protocols : Use identical substrates (e.g., 1-octene for hydroformylation), temperatures (e.g., 80°C), and syngas pressures (CO/H₂ = 1:1) .

- Control ligand purity : Trace acetylacetonate degradation products (e.g., diketones) may inhibit catalysis; verify ligand integrity via HPLC .

- Collaborative validation : Reproduce experiments across independent labs with shared batch materials .

Q. What computational approaches are suitable for predicting the reactivity of Acetylacetonatobis(ethylene)rhodium(I) in non-traditional substrates (e.g., strained alkenes)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate binding energies of ethylene vs. strained alkenes (e.g., norbornene) to assess substrate preference .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. THF) on ligand exchange rates .

- Energy Decomposition Analysis (EDA) : Quantify contributions of σ-donation and π-backbonding to Rh–substrate stability .

Q. How can the catalytic selectivity of this complex be tuned for asymmetric hydroformylation?

- Methodological Answer :

- Chiral ligand design : Replace acetylacetonate with enantiopure ligands (e.g., BINAP) and evaluate enantiomeric excess (ee) via chiral GC .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) may enhance substrate orientation near the Rh center .

- Pressure modulation : Vary CO partial pressure to favor linear vs. branched aldehyde products .

Q. Data Reproducibility & Ethical Considerations

Q. What steps ensure reproducibility in synthesizing Acetylacetonatobis(ethylene)rhodium(I) across different laboratories?

- Methodological Answer :

- Detailed protocols : Publish exact reaction times, purification methods (e.g., column chromatography gradients), and characterization spectra in supplementary materials .

- Batch documentation : Record Rh precursor lot numbers and ethylene gas purity (≥99.9%) .

- Open data sharing : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Q. How should researchers address discrepancies between experimental and computational data for this complex?

- Methodological Answer :

- Error analysis : Quantify uncertainties in DFT functional choices (e.g., B3LYP vs. M06-L) and basis set limitations .

- Experimental validation : Use low-temperature crystallography to confirm computed geometries .

- Peer review : Engage computational and inorganic chemistry experts to cross-validate assumptions .

Properties

CAS No. |

12082-47-2 |

|---|---|

Molecular Formula |

C9H15O2Rh- |

Molecular Weight |

258.12 g/mol |

IUPAC Name |

ethene;pentane-2,4-dione;rhodium |

InChI |

InChI=1S/C5H7O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;2*1-2H2;/q-1;;; |

InChI Key |

FUBJEWKSRADMDM-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.C=C.C=C.[Rh] |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.C=C.C=C.[Rh] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.